2,8-Diazaspiro[4.5]decane-1,3-dione
Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione is a heterocyclic compound characterized by a spiro structure, where two rings share a single atom. This compound is part of a broader class of spiro compounds, which are known for their unique structural features and diverse applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of 2,8-Diazaspiro[4.5]decane-1,3-dione is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1’s kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a key form of programmed lytic cell death and is recognized as an important driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby potentially alleviating these diseases .
Pharmacokinetics
The ADME properties of 2,8-Diazaspiro[4The compound’s potent inhibitory activity against ripk1 and its significant anti-necroptotic effect in a necroptosis model in u937 cells suggest that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .
Biochemical Analysis
Biochemical Properties
2,8-Diazaspiro[4.5]decane-1,3-dione plays a significant role in biochemical reactions, particularly as an inhibitor of RIPK1 kinase activity. RIPK1 is a crucial enzyme involved in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can prevent the activation of necroptosis, thereby offering therapeutic potential in treating inflammatory diseases . The compound interacts with RIPK1 through binding interactions, leading to the inhibition of its kinase activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In particular, it has been shown to exhibit significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . The compound influences cell function by inhibiting the necroptosis pathway, which is crucial for cell survival under certain pathological conditions. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, leading to the inhibition of its activity . This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. By blocking necrosome formation, this compound effectively halts the necroptosis pathway, thereby exerting its therapeutic effects. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in cell death and survival pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity against RIPK1 over extended periods, making it a stable and effective inhibitor in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of RIPK1 activity, with higher doses leading to more pronounced effects . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RIPK1 activity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that influence its activity and stability Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of RIPK1 and other related enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its therapeutic efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound may exhibit specific localization patterns within tissues, affecting its accumulation and therapeutic effects. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization can influence the compound’s interactions with biomolecules and its overall therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione typically involves the reaction of appropriate diamines with cyclic anhydrides or isocyanates. One common method includes the cyclization of 1,4-diaminobutane with phthalic anhydride under reflux conditions in an organic solvent such as toluene . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the spiro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as spiro-based polymers and resins.
Comparison with Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A derivative with a phenyl group, known for its pharmacological interest.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with a benzene ring, used in medicinal chemistry.
Uniqueness: 2,8-Diazaspiro[4.5]decane-1,3-dione stands out due to its specific spiro structure and its potent inhibitory activity against RIPK1. This unique mechanism of action and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-5-8(7(12)10-6)1-3-9-4-2-8/h9H,1-5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODIALSWFWKWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576658 | |
Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-25-6 | |
Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives interact with muscarinic receptors and what are the downstream effects?
A: this compound derivatives bind to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. [, ] While the exact binding mechanism is not fully elucidated in the provided research, these compounds exhibit agonistic activity, meaning they activate the receptors. This activation can lead to various downstream effects depending on the subtype of muscarinic receptor (M1-M5) and the tissue where they are located. For instance, activation of M1 receptors in the central nervous system is linked to improved cognitive function. []
Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives and their muscarinic activity?
A: Studies have revealed that modifications to the this compound core structure can significantly influence its affinity for muscarinic receptors and its intrinsic activity. [, ] For example, introducing an alkoxy group at the 2-position, such as in 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, was found to confer M1 receptor selectivity. [] Similarly, replacing the spirosuccinimide moiety with a spirooxazolidine-2,4-dione resulted in compounds like 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, which also showed promising M1 agonistic activity and potential as anti-amnesic agents. [] These findings highlight the importance of specific structural features for optimal interaction with muscarinic receptors and the possibility of fine-tuning the pharmacological profile through chemical modifications.
Q3: What are the potential applications of this compound derivatives based on their pharmacological activity?
A: Due to their ability to activate muscarinic receptors, particularly the M1 subtype, this compound derivatives hold therapeutic potential for conditions involving cholinergic deficits. [] Research suggests they could be beneficial as:
- Anti-amnesic agents: Compounds like 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) and its analogs have demonstrated efficacy in reversing scopolamine-induced memory impairment in animal models, suggesting potential for treating cognitive decline in conditions like Alzheimer's disease. [, ]
- Cognitive enhancers: By stimulating M1 receptors in the brain, these compounds could potentially improve learning and memory function in individuals with cognitive impairments. []
Q4: What in vivo studies have been conducted on this compound derivatives and what are the key findings?
A: Several in vivo studies have investigated the pharmacological effects of this compound derivatives. One study focused on the radiolabeled compound 2-ethyl-8-[11C]methyl this compound ([11C]RS 86) to assess its biodistribution and target engagement. [] Other studies evaluated the antiamnesic effects of these compounds in scopolamine-treated mice, demonstrating their ability to reverse cognitive deficits. [] Additionally, researchers have examined the potential side effects, such as hypothermia and salivation, in animal models to understand the safety profile of these compounds. []
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